alpha-Cyclopentylmandelic acid, (-)-

Overview

Description

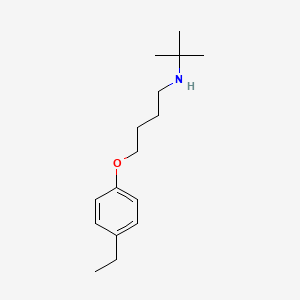

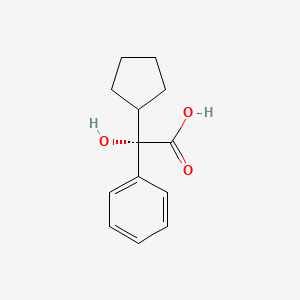

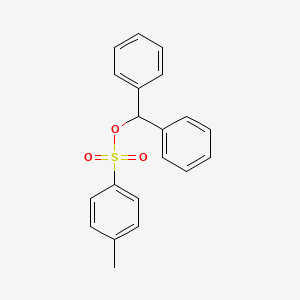

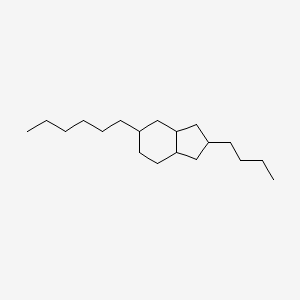

Alpha-Cyclopentylmandelic acid, also known as 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, is a chemical compound with the molecular formula C13H16O3 . It is a white to beige powder and is used as an impurity of Glycopyrrolate, a pharmaceutical compound based on PDE IV inhibitors .

Synthesis Analysis

The synthesis of alpha-Cyclopentylmandelic acid involves the addition of cyclopentylmagnesium bromide ether solution to benzoylformic acid in anhydrous ethyl ether at 0° C . The mixture is stirred at 0° C for 30 minutes and at room temperature for 24 hours .Molecular Structure Analysis

The molecular weight of alpha-Cyclopentylmandelic acid is 220.26 g/mol . The InChI Key is WFLUEQCOAQCQLP-UHFFFAOYSA-N . The SMILES string is OC(=O)C(O)(C1CCCC1)c2ccccc2 .Physical And Chemical Properties Analysis

Alpha-Cyclopentylmandelic acid is a solid substance with a melting point of 144-150 °C . It has a density of 1.247±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The pKa value is predicted to be 3.53±0.25 .Scientific Research Applications

Extraction Kinetics and Enantioselective Complexation

A study by Zhang et al. (2017) explored the extraction kinetics of alpha-Cyclopentylmandelic acid (α-CPMA) enantiomers using hydroxyethyl-β-cyclodextrin as a chiral selector. The research focused on enantioselective complexation and extraction rates under varying conditions, providing insights into the selective extraction processes for α-CPMA (Zhang et al., 2017).

Liquid-Liquid Extraction for Enantiomer Separation

Tang et al. (2016) utilized liquid-liquid extraction (LLE) for separating α-CPMA enantiomers, identifying hydroxyethyl-β-cyclodextrin as an optimal selector. This study contributes to environmentally friendly and economical methodologies for enantiomer separation (Tang et al., 2016).

Comparison of Chromatographic Techniques in Enantioseparation

Research by Tong et al. (2015) compared high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) for the preparative enantioseparation of α-CPMA. This study provides a comprehensive analysis of the effectiveness of these techniques in chiral separations (Tong et al., 2015).

Synthesis Methods

A study by Dobrina and Ioffe (1977) focused on the synthesis of α-CPMA, highlighting the challenges and alternative methods to improve yield. This research contributes to the understanding of synthesis processes for α-CPMA (Dobrina & Ioffe, 1977).

Bronchodilator Activity and Anticholinergic Agents

Research on the bronchodilator activity of α-CPMA esters and their potential as anticholinergic agents was conducted by Pfister et al. (1985) and Oroshnik & Soldati (1978). These studies contribute to the understanding of the medical applications of α-CPMA in respiratory conditions (Pfister et al., 1985), (Oroshnik & Soldati, 1978).

Cyclodextrin Interactions and Enzymatic Reactions

Singh and Kishimoto (1983) investigated the effects of alpha-cyclodextrin in dissolving complex lipids and its impact on enzymatic reactions. This research is significant for its implications in lipid enzymology and sphingolipid metabolism (Singh & Kishimoto, 1983).

Safety and Hazards

Alpha-Cyclopentylmandelic acid causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with plenty of water and seek medical advice .

Relevant Papers One relevant paper discusses the enantioseparation of alpha-Cyclopentylmandelic acid and other mandelic acid derivatives by high-speed countercurrent chromatography (HSCCC) and high performance liquid chromatography (HPLC) . Another paper discusses the preparative enantioseparation of alpha-Cyclopentylmandelic acid by HSCCC and HPLC .

properties

IUPAC Name |

(2S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUEQCOAQCQLP-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@](C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Cyclopentylmandelic acid, (-)- | |

CAS RN |

64471-43-8 | |

| Record name | alpha-Cyclopentylmandelic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DQW44KMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)